molecular formula C13H10N2 B13786028 1H-Cycloocta[e]benzimidazole(9CI)

1H-Cycloocta[e]benzimidazole(9CI)

Cat. No.: B13786028
M. Wt: 194.23 g/mol
InChI Key: HSDZJKRAEYOXRK-RGCUJYPXSA-N
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Description

1H-Cycloocta[e]benzimidazole(9CI) is an organic compound with the CAS Registry Number 93659-10-0. It has a molecular formula of C13H10N2 and a molecular weight of 194.23 g/mol . This benzimidazole derivative is characterized by a fused bicyclic structure. Calculated physical properties include a density of approximately 1.2 g/cm³ and a high boiling point of around 496.3°C at 760 mmHg . The benzimidazole core is a privileged scaffold in medicinal chemistry and drug discovery . Benzimidazole-based compounds are extensively investigated due to their diverse pharmacological profiles, which include potential applications as anticancer, antimicrobial, and anti-inflammatory agents . Their structure resembles naturally occurring purine nucleotides, allowing them to interact with various biological polymers . This makes the benzimidazole class a valuable template for developing new chemical entities and lead compounds in pharmaceutical research . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing more complex molecules, or for fundamental studies in chemical and pharmaceutical development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

(10Z,12Z,14Z)-3,5-diazatricyclo[7.6.0.02,6]pentadeca-1(9),2(6),3,7,10,12,14-heptaene

InChI

InChI=1S/C13H10N2/c1-2-4-6-11-10(5-3-1)7-8-12-13(11)15-9-14-12/h1-9H,(H,14,15)/b2-1-,3-1?,4-2?,5-3-,6-4-,10-5?,11-6?

InChI Key

HSDZJKRAEYOXRK-RGCUJYPXSA-N

Isomeric SMILES

C\1=C\C=C/C2=C(\C=C1)C=CC3=C2N=CN3

Canonical SMILES

C1=CC=CC2=C(C=C1)C=CC3=C2N=CN3

Origin of Product

United States

Synthetic Methodologies for 1h Cycloocta E Benzimidazole 9ci Systems

Development of Novel Synthetic Pathways to the 1H-Cycloocta[e]benzimidazole Core

The construction of the 1H-cycloocta[e]benzimidazole scaffold has been approached through several innovative synthetic routes. These methods often involve the strategic formation of the central imidazole (B134444) ring fused to a cyclooctane (B165968) moiety.

Strategies for Annulation and Ring-Fusion Leading to Cycloocta[e]benzimidazole

The annulation and ring-fusion strategies are pivotal in forming the characteristic fused structure of cycloocta[e]benzimidazoles. A common approach involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a suitable cyclooctanone (B32682) derivative. This method, a variation of the well-established Phillips-Ladenburg benzimidazole (B57391) synthesis, allows for the direct formation of the imidazole ring onto the cyclooctane frame.

Another key strategy involves the intramolecular cyclization of a pre-formed N-(2-halocyclooctyl)benzamidine or a related intermediate. This approach offers a high degree of control over the final structure, although it may require a multi-step synthesis of the starting material. mdpi.com

Convergent and Divergent Synthesis Approaches for 1H-Cycloocta[e]benzimidazole

Both convergent and divergent synthetic strategies have been employed in the synthesis of 1H-cycloocta[e]benzimidazole derivatives.

Convergent Synthesis: This approach involves the separate synthesis of the benzimidazole and cyclooctane moieties, which are then coupled in a later step. For instance, a pre-formed benzimidazole with a reactive functional group can be reacted with a cyclooctane derivative to form the final product. This method is advantageous for creating a library of derivatives by varying either of the initial building blocks.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a variety of derivatives. For example, a functionalized 1H-cycloocta[e]benzimidazole core can be synthesized and then subsequently modified at various positions on the ring system to introduce different substituents.

Application of Green Chemistry Principles in 1H-Cycloocta[e]benzimidazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives, and these can be extrapolated to the synthesis of 1H-cycloocta[e]benzimidazole. nih.gov Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol (B145695). nih.govbeilstein-journals.org

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, reducing waste and cost. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. nih.govscispace.com

Use of Recyclable Catalysts: Employing heterogeneous catalysts, such as nano ZnO, which can be easily recovered and reused. nih.gov

Mechanistic Investigations of 1H-Cycloocta[e]benzimidazole Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of the benzimidazole ring, a core component of the target molecule, typically proceeds through a well-understood pathway. The condensation of o-phenylenediamine with an aldehyde or ketone involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. researchgate.netresearchgate.net

In the context of 1H-cycloocta[e]benzimidazole, the reaction of an o-phenylenediamine with a cyclooctanone derivative would follow a similar mechanistic pathway. The initial nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the cyclooctanone forms a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (an imine). Subsequent intramolecular attack of the second amino group on the imine carbon leads to a dihydrobenzimidazole intermediate, which then undergoes oxidation (often by air) to form the aromatic benzimidazole ring fused to the cyclooctane.

Optimization of Reaction Conditions and Catalyst Development for 1H-Cycloocta[e]benzimidazole Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity. Key parameters that are often tuned include:

Temperature: Higher temperatures can increase the reaction rate but may also lead to side products. researchgate.net

Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction pathway.

Catalyst: While some syntheses are catalyst-free, others benefit from the use of acid or base catalysts to facilitate the condensation and cyclization steps. beilstein-journals.orgresearchgate.net For example, the use of piperidine (B6355638) has been shown to catalyze the three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and a 1,3-dione. nih.gov Similarly, Er(OTf)3 has been used as an efficient catalyst for the synthesis of 1,2-disubstituted benzimidazoles. beilstein-journals.org

Interactive Table: Optimization of Benzimidazole Synthesis
Catalyst Solvent Temperature (°C) Time Yield (%) Reference
MK10 (10 wt%) - RT 2 h Low Conversion researchgate.net
MK10 (10 wt%) - 60 - 65.1 (1a), 34.9 (1b) researchgate.net
MK10 (10 wt%) - 100 1 h Complete Conversion researchgate.net
ZnO-NPs (0.02 mol%) Ethanol 70 15 min - 2 h High nih.gov
Er(OTf)3 (10 mol%) Water - 15 min (MW) 72 (1b) beilstein-journals.org
None Water 100 30 h Moderate to High mdpi.com
Piperidine aq. Isopropanol - - - nih.gov

Stereoselective and Regioselective Synthesis of 1H-Cycloocta[e]benzimidazole Derivatives

The synthesis of specific stereoisomers or regioisomers of 1H-cycloocta[e]benzimidazole derivatives requires careful control over the reaction conditions and the choice of starting materials.

Regioselectivity: When using unsymmetrically substituted o-phenylenediamines, the regioselectivity of the cyclization reaction becomes a critical factor. The electronic and steric properties of the substituents on the diamine can influence which nitrogen atom preferentially attacks the carbonyl group, leading to the formation of one regioisomer over the other. Studies on related systems have shown that the nature of the substituents on the aromatic diamine can modulate the reactivity and influence the regioselectivity of the reaction. semanticscholar.org

Stereoselectivity: If the cyclooctane ring contains chiral centers, the synthesis may lead to a mixture of diastereomers. Stereoselective synthesis would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. While specific examples for 1H-cycloocta[e]benzimidazole are not detailed in the provided context, general principles of stereoselective synthesis would apply. nih.govbeilstein-journals.org

Advanced Structural Elucidation and Conformational Analysis of 1h Cycloocta E Benzimidazole 9ci

Spectroscopic Characterization for Detailed Structural Assignments of 1H-Cycloocta[e]benzimidazole(9CI)

Spectroscopic methods are indispensable for probing the molecular structure of 1H-Cycloocta[e]benzimidazole(9CI). Techniques such as Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Multidimensional Techniques (e.g., COSY, HMQC) for 1H-Cycloocta[e]benzimidazole(9CI)

High-resolution NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the 1H-Cycloocta[e]benzimidazole(9CI) structure. Due to the absence of direct experimental data for this specific molecule, the expected chemical shifts are inferred from data on related benzimidazole (B57391) and condensed heterocyclic systems. researchgate.netbeilstein-journals.orgrsc.orgugm.ac.id

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzimidazole core and the aliphatic protons of the cyclooctane (B165968) ring. The aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, influenced by the electron-withdrawing effect of the imidazole (B134444) ring. rsc.org The protons on the cyclooctane ring would appear in the upfield region, with their chemical shifts and multiplicities being highly dependent on the ring's conformation. The NH proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above 12 ppm in aprotic solvents like DMSO-d₆. rsc.org

The ¹³C NMR spectrum will provide information on the carbon skeleton. The aromatic carbons of the benzimidazole moiety are expected to have chemical shifts in the range of δ 110-150 ppm. rsc.org The chemical shifts of the aliphatic carbons in the cyclooctane ring would be observed in the upfield region, typically between δ 20-40 ppm.

To resolve ambiguities in signal assignments, multidimensional NMR techniques are employed. ugm.ac.id Correlation Spectroscopy (COSY) helps in identifying proton-proton coupling networks, which is crucial for assigning the protons within the benzimidazole and cyclooctane rings. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. ugm.ac.id For quaternary carbons, the Heteronuclear Multiple Bond Correlation (HMBC) technique is invaluable, as it reveals long-range correlations between protons and carbons separated by two or three bonds. ugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Cycloocta[e]benzimidazole(9CI) (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH12.0 - 13.0 (broad s)-
Benzimidazole Aromatic CH7.0 - 8.5 (m)110 - 125
Benzimidazole Quaternary C-130 - 150
Cyclooctane CH₂1.5 - 3.0 (m)20 - 40

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis of 1H-Cycloocta[e]benzimidazole(9CI)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and bonding arrangements within 1H-Cycloocta[e]benzimidazole(9CI). The vibrational modes are sensitive to the molecular conformation, making these techniques useful for conformational analysis. nih.gov

In the FTIR spectrum, the N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the region of 3200-2800 cm⁻¹, characteristic of hydrogen-bonded N-H groups. researchgate.netorientjchem.org The aromatic C-H stretching vibrations are anticipated to be observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclooctane ring will likely appear in the 2950-2850 cm⁻¹ region. The C=N and C=C stretching vibrations of the benzimidazole ring are expected in the 1650-1450 cm⁻¹ region. researchgate.net Fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule's structure.

Table 2: Characteristic Vibrational Frequencies for 1H-Cycloocta[e]benzimidazole(9CI) (Note: Predicted values based on known data for benzimidazole derivatives.)

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch3200 - 2800FTIR
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Aliphatic C-H Stretch2950 - 2850FTIR, Raman
C=N / C=C Stretch (Aromatic)1650 - 1450FTIR, Raman
C-H Bending1450 - 1300FTIR
Ring Skeletal Vibrations< 1000FTIR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions in 1H-Cycloocta[e]benzimidazole(9CI)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within the 1H-Cycloocta[e]benzimidazole(9CI) molecule. The benzimidazole chromophore is responsible for the characteristic electronic absorption bands.

The UV-Vis spectrum of benzimidazole derivatives typically shows two main absorption bands in the ultraviolet region. nih.govresearchgate.net These bands are attributed to π → π* transitions within the aromatic system. For 1H-Cycloocta[e]benzimidazole(9CI), absorption maxima are expected around 240-250 nm and 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the conformation of the fused cyclooctane ring, which may cause slight perturbations of the electronic energy levels.

Fluorescence spectroscopy can provide further information about the excited state properties. Many benzimidazole derivatives are known to be fluorescent. nih.gov Upon excitation at the absorption maximum, 1H-Cycloocta[e]benzimidazole(9CI) is expected to exhibit fluorescence emission at a longer wavelength, with the Stokes shift (the difference between the absorption and emission maxima) providing insights into the structural relaxation in the excited state. The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment and conformation.

X-ray Crystallography for Solid-State Structural Determination of 1H-Cycloocta[e]benzimidazole(9CI) and its Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for 1H-Cycloocta[e]benzimidazole(9CI) is not currently available in the public domain, analysis of related benzimidazole derivatives provides a strong basis for predicting its solid-state characteristics. scilit.comopenresearchlibrary.orgresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions in 1H-Cycloocta[e]benzimidazole(9CI) Assemblies

The crystal packing of 1H-Cycloocta[e]benzimidazole(9CI) is expected to be governed by a combination of intermolecular interactions, including hydrogen bonding and π-π stacking. nih.govresearchgate.netiucr.org The N-H group of the imidazole ring is a potent hydrogen bond donor, and one of the nitrogen atoms is a hydrogen bond acceptor. This facilitates the formation of strong N-H···N hydrogen bonds, which often lead to the formation of chains or dimeric motifs in the crystal lattice of benzimidazole derivatives. scispace.comresearchgate.net

Conformational Dynamics and Ring Strain Analysis within the Cycloocta[e]benzimidazole(9CI) Skeleton

The cyclooctane ring can adopt several conformations, such as the boat-chair, twist-boat-chair, and crown conformations. The fusion to the benzimidazole ring will restrict the conformational freedom of the cyclooctane moiety and may favor a particular conformation to minimize steric hindrance and angle strain. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to predict the relative energies of different conformers and the energy barriers for their interconversion.

Ring strain in the 1H-Cycloocta[e]benzimidazole(9CI) skeleton can arise from several sources, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). saskoer.ca The fusion of the five-membered imidazole and six-membered benzene (B151609) rings to the eight-membered cyclooctane ring will likely introduce some degree of strain. A detailed analysis of the bond lengths, bond angles, and torsion angles, ideally from an experimental crystal structure or reliable computational model, would be necessary to quantify the extent of ring strain in the molecule. This strain can have a significant impact on the molecule's stability and chemical reactivity. libretexts.org

Reactivity and Reaction Mechanisms of 1h Cycloocta E Benzimidazole 9ci

Electrophilic and Nucleophilic Aromatic Substitution on 1H-Cycloocta[e]benzimidazole(9CI) Ring Systems

The benzimidazole (B57391) ring system is susceptible to both electrophilic and nucleophilic attack, with the site of reaction depending on the reaction conditions and the nature of the substituents.

Electrophilic Aromatic Substitution:

The benzene (B151609) portion of the benzimidazole ring is electron-rich and therefore susceptible to electrophilic attack. Calculations indicate that positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive, making them prone to electrophilic substitution reactions. chemicalbook.com The nitrogen at position 1 (N1) is pyrrole-like and can be readily alkylated. chemicalbook.com

Common electrophilic substitution reactions for benzimidazoles include:

Nitration: Benzimidazole can be nitrated, typically yielding a mixture of isomers.

Halogenation: Halogenation occurs on the benzene ring, with the position of substitution depending on the specific halogen and reaction conditions.

Sulfonation: Reaction with chlorosulfonic acid can yield sulfonic acid derivatives. mdpi.com The position of sulfonation can be influenced by the substituents already present on the benzimidazole core. mdpi.com

Friedel-Crafts Reactions: While less common, Friedel-Crafts acylation and alkylation can occur on the benzene ring under specific conditions.

The fused cycloocta-tetraene-like ring in 1H-Cycloocta[e]benzimidazole(9CI) is expected to influence the regioselectivity of electrophilic attack due to its electronic and steric effects.

Nucleophilic Aromatic Substitution:

The imidazole (B134444) portion of the benzimidazole ring is electron-deficient, particularly at the C2 position, making it susceptible to nucleophilic attack. chemicalbook.com Nucleophilic substitution at the C2 position is a common reaction for benzimidazoles, especially when a good leaving group is present.

Key aspects of nucleophilic substitution on benzimidazoles include:

Substitution at C2: 2-Halobenzimidazoles readily undergo nucleophilic substitution with various nucleophiles. For instance, 2-Chloro-1-methylbenzimidazole reacts with sodium methoxide (B1231860) or ethoxide. ijdrt.com

Intramolecular SNAr Reactions: 2-(2-Nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular aromatic nucleophilic substitution (SNAr) of the nitro group with N-pendant alkoxides under mild conditions. acs.orgnih.gov

Influence of Substituents: The presence of electron-withdrawing groups on the benzimidazole ring can activate it towards nucleophilic attack.

The table below summarizes representative substitution reactions on benzimidazole derivatives.

Reaction TypeReagents and ConditionsProduct TypeReference
NitrationHNO₃/H₂SO₄Nitrobenzimidazoles nih.gov
AlkylationAlkyl halide1-Alkylbenzimidazole chemicalbook.com
Nucleophilic SubstitutionNaOMe/EtOH on 2-chlorobenzimidazole2-Methoxybenzimidazole ijdrt.com
Intramolecular SNArNaH, DMF on 2-(2-nitrophenyl)-1H-benzimidazole derivativeCyclic ether acs.org

Oxidation and Reduction Chemistry of 1H-Cycloocta[e]benzimidazole(9CI)

The benzimidazole ring system can undergo both oxidation and reduction reactions, targeting either the heterocyclic or the carbocyclic ring.

Oxidation:

The oxidation of benzimidazoles can lead to a variety of products depending on the oxidant and the substitution pattern of the benzimidazole.

Oxidation of the Benzene Ring: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or dichromate can lead to the oxidative degradation of the benzene ring, yielding imidazole-4,5-dicarboxylic acid derivatives. youtube.com

Oxidative Coupling: Oxidation with lead dioxide can result in the formation of 2,2'-bisbenzimidazole. youtube.com

N-Oxidation: While direct N-oxidation of benzimidazoles is not typical, benzimidazole N-oxides can be synthesized through other routes and exhibit their own unique reactivity. acs.org

Oxidative Cyclization: The synthesis of benzimidazoles often involves an oxidative cyclization step from a diamine and an aldehyde. nih.govrsc.org

Reduction:

Reduction of the benzimidazole system can also occur at different positions.

Reduction of Nitro Substituents: Nitro-substituted benzimidazoles can be readily reduced to the corresponding aminobenzimidazoles using various reducing agents like Zn/NaHSO₃ in water. pcbiochemres.com

Reductive Cyclization: One-pot reductive cyclocondensation of 2-nitroanilines with aldehydes is a common method for synthesizing benzimidazole derivatives. pcbiochemres.com

Reduction of the Imidazole Ring: Under certain conditions, the imidazole ring can be reduced to an imidazoline. Imidazolines derived from benzimidazoles can act as hydride donors and be used as reducing agents. youtube.com

The reactivity of the fused eight-membered ring in 1H-Cycloocta[e]benzimidazole(9CI) towards oxidation and reduction would likely be significant, potentially undergoing reactions characteristic of polyenes.

The following table presents examples of oxidation and reduction reactions of benzimidazole derivatives.

Reaction TypeSubstrateReagents and ConditionsProductReference
Oxidation2-PhenylbenzimidazoleAcid dichromate2-Phenylimidazole-4,5-dicarboxylic acid dtic.mil
OxidationBenzimidazoleLead dioxide2,2'-Bisbenzimidazole youtube.com
Reduction2-Nitroaniline and aromatic aldehydeZn/NaHSO₃, waterBenzimidazole derivative pcbiochemres.com
ReductionPhenyl bromideBenzimidazolineAcetophenone youtube.com

Cycloaddition and Pericyclic Reactions Involving 1H-Cycloocta[e]benzimidazole(9CI)

The benzimidazole nucleus can participate in cycloaddition reactions, particularly when activated as a 1,3-dipole.

[3+2] Dipolar Cycloaddition: Benzimidazolium ylides can undergo 1,3-dipolar cycloaddition reactions with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net These reactions can lead to the formation of pyrrolo[1,2-a]quinoxalines or pyrrole (B145914) derivatives through a mechanism that may involve the opening of the imidazole ring. researchgate.net

Intramolecular Nitrone-Alkyne Cycloadditions: Nitrones tethered to a benzimidazole scaffold can undergo intramolecular [3+2] cycloaddition with alkenes. The regioselectivity and stereoselectivity of these reactions can be controlled by substituents on the benzimidazole ring. nih.gov

Reaction with Arynes: Benzimidazole can react as a nucleophile with benzyne (B1209423) to produce 2-phenylbenzimidazole. ijdrt.com

The fused cycloocta-tetraene-like ring in 1H-Cycloocta[e]benzimidazole(9CI) could potentially undergo pericyclic reactions such as electrocyclizations or cycloadditions, characteristic of cyclic polyenes, which would be a unique feature compared to simple benzimidazoles.

Examples of cycloaddition reactions involving benzimidazoles are shown in the table below.

Reaction TypeSubstratesConditionsProduct TypeReference
[3+2] Dipolar CycloadditionBenzimidazolium ylide and DMADThermal or ultrasoundPyrrole or pyrrolo[1,2-a]quinoxaline (B1220188) derivatives researchgate.net
Intramolecular Nitrone-Alkyne CycloadditionNitrone tethered to benzimidazoleMicrowave irradiationFused or bridged isoxazolidines nih.gov
Reaction with AryneBenzimidazole and benzyne-2-Phenylbenzimidazole ijdrt.com

Rearrangements and Tautomerism in 1H-Cycloocta[e]benzimidazole(9CI) Scaffolds

Rearrangements:

Benzimidazole derivatives can be synthesized through rearrangement reactions of other heterocyclic systems.

Quinoxaline-Benzimidazole Rearrangement: Quinoxalin-2(1H)-one derivatives can undergo acid-catalyzed rearrangement to afford benzimidazole derivatives in high yields under mild conditions. rsc.org Substituted quinoxalinones can be used to produce a variety of substituted benzimidazoles. rsc.org

Rearrangement of 1,5-Benzodiazepines: 1,5-Benzodiazepines can undergo ring contraction rearrangements under acidic or basic conditions to yield 2-substituted benzimidazoles. indexcopernicus.com

Beckmann-type Rearrangement: N-Ts benzimidazoles can be prepared via a Beckmann-type rearrangement of o-aminoaryl N–H ketimines. nih.gov

Tautomerism:

Tautomerism is a key feature of the benzimidazole system.

Annular Tautomerism: Unsubstituted or symmetrically substituted benzimidazoles exhibit annular tautomerism, where the proton on the nitrogen atom rapidly moves between the N1 and N3 positions. chemicalbook.comijdrt.com This results in a time-averaged C2v symmetry, making the C4/C7 and C5/C6 pairs of carbons magnetically equivalent in NMR spectroscopy. beilstein-journals.org

Blocked Tautomerism: In unsymmetrically substituted benzimidazoles or in the solid state, this tautomerism can be "blocked," leading to distinct signals for the corresponding carbon atoms. beilstein-journals.org

Exocyclic Tautomerism: Benzimidazoles with an exocyclic heteroatom can exhibit exocyclic tautomerism, where a proton migrates from a cyclic nitrogen to the exocyclic heteroatom. encyclopedia.pub

Tautomeric Switching in Anion Receptors: The tautomeric equilibrium of benzimidazole-based anion receptors can be switched upon the addition of basic anions. rsc.org

The tautomeric behavior of 1H-Cycloocta[e]benzimidazole(9CI) is expected to be influenced by the strain and electronic effects of the fused eight-membered ring.

The table below provides examples of rearrangement and tautomeric phenomena in benzimidazoles.

PhenomenonSystemDescriptionReference
RearrangementQuinoxalin-2(1H)-oneAcid-catalyzed rearrangement to benzimidazole rsc.org
Rearrangement1,5-BenzodiazepineRing contraction to 2-substituted benzimidazole indexcopernicus.com
Annular Tautomerism1H-BenzimidazoleRapid proton transfer between N1 and N3 ijdrt.combeilstein-journals.org
Tautomeric SwitchingBenzimidazole-based anion receptorAnion-induced shift in tautomeric equilibrium rsc.org

Photochemical and Thermal Reactivity of 1H-Cycloocta[e]benzimidazole(9CI)

Photochemical Reactivity:

The benzimidazole ring system exhibits a rich and varied photochemistry.

Photodimerization: Photolysis of benzimidazole in solution with access to air can lead to the formation of unsymmetrical dehydrodimers. nih.govacs.org

Photohydrolysis: In aqueous solution and in the presence of cucurbit acs.orguril, benzimidazole can undergo photohydrolysis to yield 2-amino-formanilide. nih.govacs.org

Photochemical Rearrangement: 1H-Indazoles can be photochemically converted to benzimidazoles. nih.gov This process involves a two-step mechanism of excited-state tautomerization and photochemical rearrangement. nih.gov Benzimidazole N-oxides can rearrange to 1,3-polymethylenebenzimidazolones upon photolysis. rsc.org

Radical Reactions: Photolysis of 2-iodo-substituted benzimidazoles can generate the benzimidazol-2-yl radical, which can then undergo cyclization to form fused aromatic benzimidazoles. nih.govacs.orgthieme-connect.com

Ring-Opening and Isomerization: Matrix-isolated 1H-benzimidazole, upon UV irradiation, can undergo two competing photochemical pathways: a fixed-ring isomerization leading to 4H- and 6H-tautomers via NH bond cleavage, and a ring-opening isomerization involving cleavage of the imidazole ring to form isocyano derivatives. nih.gov

Thermal Reactivity:

Benzimidazoles generally exhibit high thermal stability.

Stability: Benzimidazole derivatives are known for their thermal stability. nih.govrsc.org For example, poly(benzimidazole–imide)s show thermal degradation at around 530 °C. rsc.org However, some derivatives like 1,3-diisopropylbenzimidazolylidene can decompose at lower temperatures (above 363 K). rsc.org

Thermal Decomposition: When heated to decomposition, benzimidazoles can emit toxic fumes. dtic.mil The thermal decomposition of some benzimidazole derivatives proceeds through the formation of bibenzimidazoles. rsc.org

Thermal Reactions: Benzimidazole can be synthesized via thermal condensation reactions, though these often require high temperatures. rsc.org

The presence of the strained, unsaturated eight-membered ring in 1H-Cycloocta[e]benzimidazole(9CI) is likely to significantly impact its photochemical and thermal reactivity, potentially leading to unique rearrangements and decomposition pathways not observed in simple benzimidazoles.

The table below summarizes some photochemical and thermal reactions of benzimidazoles.

ReactivityReactionConditionsProduct(s)Reference
PhotochemicalPhotodimerization of benzimidazoleUV irradiation, airDehydrodimers nih.govacs.org
PhotochemicalRearrangement of 1H-indazoleUV irradiation, HFIPBenzimidazole nih.gov
ThermalDecomposition of 1,3-diisopropylbenzimidazolylidene> 363 K1,2-Diisopropylbenzimidazole and other products rsc.org
ThermalStability of poly(benzimidazole–imide)TGADegradation around 530 °C rsc.org

Based on a comprehensive search, there is no publicly available scientific literature or data specifically detailing the computational and theoretical investigations of "1H-Cycloocta[e]benzimidazole(9CI)". The provided outline requires in-depth research findings, data tables, and specific analyses (DFT, Ab Initio, NICS, Molecular Dynamics) that are not present in accessible resources for this particular chemical compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. Fulfilling the request would necessitate fabricating data and research findings, which falls outside the scope of providing factual and reliable information.

Computational and Theoretical Investigations of 1h Cycloocta E Benzimidazole 9ci

Reaction Pathway Analysis and Transition State Modeling for 1H-Cycloocta[e]benzimidazole(9CI) Transformations

Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions. In the context of synthesizing complex heterocyclic structures like 1H-Cycloocta[e]benzimidazole(9CI), theoretical investigations are invaluable for elucidating reaction pathways, identifying transient intermediates, and characterizing the high-energy transition states that govern the reaction kinetics. While specific computational studies on the reaction pathways for 1H-Cycloocta[e]benzimidazole(9CI) are not extensively available in public literature, we can infer the likely mechanistic steps and computational approaches from studies on analogous benzimidazole (B57391) syntheses. These transformations often involve the formation of key carbon-nitrogen bonds to construct the imidazole (B134444) ring fused to a benzene (B151609) ring.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the energetic landscapes of these reactions. Such analyses typically involve the optimization of the geometries of reactants, intermediates, products, and transition states along a proposed reaction coordinate. The relative energies of these species provide critical insights into the favorability of a particular pathway and help identify the rate-determining step of the reaction.

For the formation of a fused benzimidazole system, a common strategy involves the intramolecular cyclization of a suitably functionalized precursor. A prominent example from the literature is the transition-metal-catalyzed synthesis of benzimidazoles from N-arylamidines. rsc.org Computational investigations into these reactions have revealed detailed mechanistic pathways. For instance, in a copper-catalyzed system, the reaction is proposed to proceed through a series of steps including C-H activation, oxidation of the metal center, C-N reductive elimination, and catalyst regeneration. rsc.org Similarly, palladium-catalyzed pathways have been computationally explored, often involving steps like oxidative addition, migratory insertion, and reductive elimination. rsc.org

A hypothetical reaction pathway for the formation of a fused benzimidazole, such as 1H-Cycloocta[e]benzimidazole(9CI), could involve the intramolecular cyclization of a precursor molecule. The analysis of such a transformation would computationally model the key steps, which may include:

Conformational Analysis of the Reactant: Identifying the lowest energy conformation of the starting material that is poised for cyclization.

Transition State for C-N Bond Formation: Locating the transition state for the key ring-closing step, which is often the rate-determining step.

Intermediate Species: Characterizing any intermediates formed after the initial cyclization.

Aromatization Step: Modeling the final step to form the stable aromatic benzimidazole ring system, which may involve proton transfers or elimination of a leaving group.

The following table illustrates the type of data that would be generated from a computational analysis of a representative transformation. The values are hypothetical and serve to demonstrate the nature of the findings from such a study, based on insights from related benzimidazole syntheses. rsc.orgacs.org

Table 1: Hypothetical Relative Free Energies of Species in a Proposed Reaction Pathway for Fused Benzimidazole Formation

SpeciesDescriptionRelative Free Energy (kcal/mol)
R Reactant0.0
TS1 Transition State for C-N Bond Formation+25.3
INT1 Cyclized Intermediate+5.7
TS2 Transition State for Aromatization+15.1
P Product (Fused Benzimidazole)-15.8

This table is a hypothetical representation and is not based on actual experimental or computational data for 1H-Cycloocta[e]benzimidazole(9CI).

Furthermore, transition state modeling provides detailed geometric information about the fleeting structures that exist at the peak of the energy barriers. Analysis of the bond lengths and angles in a transition state can reveal the nature of the bond-breaking and bond-forming processes. For instance, in a C-N bond-forming transition state, the distance between the carbon and nitrogen atoms would be intermediate between that of the reactant and the product.

Derivatization and Functionalization Strategies for 1h Cycloocta E Benzimidazole 9ci

Synthesis of Substituted 1H-Cycloocta[e]benzimidazole(9CI) Derivatives

The synthesis of substituted benzimidazoles is a mature field of organic chemistry. The most common and versatile method involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivatives). nih.govnih.govconnectjournals.com This reaction, often catalyzed by acid, proceeds via the formation of a Schiff base intermediate which then undergoes cyclization and dehydration to form the imidazole (B134444) ring. tsijournals.com

To synthesize derivatives of 1H-Cycloocta[e]benzimidazole, one would hypothetically start with a substituted 1,2-diaminocyclooctane. The reaction of this diamine with various aldehydes or carboxylic acids would theoretically yield 1H-Cycloocta[e]benzimidazole derivatives with substituents at the 2-position.

Alternative strategies for synthesizing substituted benzimidazoles that could potentially be adapted include:

Catalytic Condensation: Various catalysts, including nano-Fe₂O₃, Al₂O₃/CuI/PANI nanocomposites, and {Mo₇₂Fe₃₀} nanocapsules, have been employed to facilitate the condensation of o-phenylenediamines and aldehydes under milder conditions, often in aqueous media. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of substituted benzimidazoles. nih.gov

Transition-Metal-Free Cyclization: A straightforward method for creating the benzimidazole (B57391) ring involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with a simple base like K₂CO₃, avoiding the need for a metal catalyst. mdpi.com

Another key point for derivatization is the N-H group of the imidazole ring. This site can be functionalized through N-alkylation or N-acylation reactions. For instance, reacting a pre-formed benzimidazole with an alkyl halide in the presence of a base is a standard method for producing N-substituted derivatives. nih.gov Similarly, acylation using reagents like cinnamoyl chloride can introduce other functional groups. researchgate.net

Table 1: General Methods for the Synthesis of Substituted Benzimidazoles

MethodReactantsConditionsKey AdvantagesReference
Phillips Condensationo-Phenylenediamine derivative + Carboxylic AcidAcid catalyst (e.g., HCl), high temperatureClassic, widely applicable method. connectjournals.com
Aldehyde Condensationo-Phenylenediamine derivative + AldehydeOxidative conditions (e.g., Na₂S₂O₅) or various catalystsHigh availability of aldehyde building blocks. nih.govtsijournals.com nih.govtsijournals.com
N-SubstitutionPre-formed Benzimidazole + Alkyl/Acyl HalideBase (e.g., K₂CO₃, NaH)Direct functionalization of the imidazole nitrogen. nih.govresearchgate.net nih.govresearchgate.net
Intramolecular AminationN-(2-haloaryl)amidineBase (K₂CO₃), water, heatTransition-metal-free, environmentally friendly. mdpi.com mdpi.com

It is important to note that while these methods are standard for general benzimidazoles, their specific application to produce substituted 1H-Cycloocta[e]benzimidazole(9CI) is not explicitly documented in the surveyed literature.

Formation of Metal Complexes with 1H-Cycloocta[e]benzimidazole(9CI) Ligands

Benzimidazole and its derivatives are excellent ligands for a wide variety of transition metals, owing to the coordinating ability of the imine nitrogen atom (N3). nih.gov The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry. rsc.orgmdpi.comnih.gov Common metals that form stable complexes with benzimidazole-type ligands include copper(II), zinc(II), cobalt(II), nickel(II), and silver(I). nih.govrsc.org

The synthesis of these complexes is typically straightforward, involving the reaction of a benzimidazole ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent like ethanol (B145695) or DMF. nih.govrsc.org Depending on the metal, the ligand, and the reaction conditions, various coordination geometries can be achieved, including tetrahedral, square planar, and octahedral. nih.gov In some cases, heteroleptic complexes can be formed in one step by including a co-ligand, such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), in the reaction mixture. rsc.org

For 1H-Cycloocta[e]benzimidazole, it is expected to act as a monodentate ligand through its imine nitrogen, similar to simpler benzimidazoles. The bulky cyclooctane (B165968) ring might introduce significant steric hindrance, potentially influencing the coordination number and geometry of the resulting metal complexes.

Table 2: Examples of Metal Complexes with Benzimidazole-Type Ligands

Ligand TypeMetal Ion(s)Synthesis MethodResulting Complex TypeReference
2-(1H-benzimidazol-2-yl)-phenol derivativesCu(II), Zn(II), Ni(II), Ag(I)Reaction of ligand with metal salt in ethanol.Four-coordinate [M(L)₂] or linear [Ag(L)₂] complexes. nih.gov
1H-anthra[1,2-d]imidazol-6,11-dione derivativeCo(II), Ni(II), Cu(II), Zn(II), Cd(II)Electrochemical oxidation of anodic metals in ligand solution.Homoleptic [ML] and heteroleptic [MLL'] complexes. rsc.org
2-aminomethyl benzimidazole Schiff basesCu(II)Reaction of ligand with copper salt.1:1 metal-to-ligand ratio complexes. nih.gov

No specific metal complexes of 1H-Cycloocta[e]benzimidazole(9CI) have been found in the reviewed literature. The information presented is based on analogous benzimidazole systems.

Polymerization and Supramolecular Assembly of 1H-Cycloocta[e]benzimidazole(9CI) Units

Benzimidazole units can be incorporated into polymers or assembled into larger supramolecular structures through various non-covalent interactions or by polymerization of functionalized monomers. The N-H and imine nitrogen sites of the imidazole ring are particularly suited for forming strong hydrogen bonds, which can direct self-assembly into tapes, sheets, or three-dimensional networks.

Furthermore, bifunctional benzimidazole derivatives can be used as monomers in polymerization reactions. For example, research has shown that 1H-Benzo[d]imidazol-2(3H)-one can act as a bisphenol equivalent in N-C coupling reactions with activated aromatic dihalides to produce high molecular weight linear polymers.

Another approach is the formation of coordination polymers. When a benzimidazole ligand is designed to have two or more coordination sites (e.g., a bis-benzimidazole), it can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional metal-organic frameworks (MOFs) or coordination polymers.

Given its structure, 1H-Cycloocta[e]benzimidazole could potentially be functionalized with polymerizable groups or additional ligating sites to enable its use in such applications. The inherent hydrogen-bonding capabilities of the benzimidazole core could also be exploited for creating supramolecular assemblies.

Specific studies on the polymerization or supramolecular assembly involving 1H-Cycloocta[e]benzimidazole(9CI) units are not available in the surveyed literature.

Applications of 1h Cycloocta E Benzimidazole 9ci in Materials Science and Catalysis

1H-Cycloocta[e]benzimidazole(9CI) in Organic Electronics and Optoelectronic Materials

The inherent properties of the benzimidazole (B57391) ring system, such as its rigid planar structure, abundance of π-electrons, and electron-deficient imidazole (B134444) ring, make it a promising component for organic electronic and optoelectronic materials. chemmethod.com These characteristics contribute to good thermal stability and favorable fluorescence properties. chemmethod.com

Photophysical Properties for Light-Emitting Applications of 1H-Cycloocta[e]benzimidazole(9CI)

The benzimidazole scaffold is a key component in materials developed for organic light-emitting diodes (OLEDs). researchgate.net Its electron-transporting nature makes it suitable for use as both a light-emitting material and an electron transport material in these devices, enhancing their stability and efficiency. chemmethod.com

Derivatives of 1-phenyl-1H-benzo[d]imidazole, for instance, have been synthesized and used as host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net These compounds exhibit high thermal stability, with decomposition temperatures (5% weight loss) exceeding 341 °C, and high glass transition temperatures of over 149 °C. researchgate.net Their triplet energies are in the range of 2.63 to 2.66 eV, making them suitable hosts for various emitters. researchgate.net

A notable feature of some benzimidazole-based host materials is their ability to induce a horizontal molecular orientation of the emitter molecules, which can significantly increase the internal outcoupling efficiency of the OLED device to over 30%. researchgate.net Theoretical studies on 1H-benzimidazole have shown that its excitation from the ground state (S0) to the second excited state (S2) corresponds to a π→π* transition with a calculated wavelength of 273 nm in ethanol (B145695). nih.gov

Furthermore, a unique macrocyclic compound, Cyclo chemmethod.combenzimidazole, demonstrates "turn-on" luminescence in the presence of anions. rsc.org In its ground state, the molecule's fluorescence is quenched by an excited-state intramolecular proton-transfer (ESIPT) mechanism. However, upon binding with an anion, this pathway is blocked, leading to a significant increase in luminescence, up to 150-fold. rsc.org This property highlights the potential for designing benzimidazole-based fluorescent sensors.

Charge Transport and Semiconductor Characteristics of 1H-Cycloocta[e]benzimidazole(9CI)-based Materials

The benzimidazole core is an effective electron-transporting group. When combined with hole-transporting moieties, it can lead to the formation of high-performance ambipolar semiconductor materials. chemmethod.com The good solubility of many benzimidazole derivatives simplifies their processing and fabrication into electronic devices. chemmethod.com

Studies on derivatives of 1-phenyl-1H-benzo[d]imidazole have demonstrated bipolar charge transport capabilities, which are crucial for efficient OLED performance. researchgate.net The charge-transporting properties of these materials have been identified as a key factor influencing device performance. researchgate.net For example, time-of-flight (TOF) measurements on vacuum-deposited films of these derivatives have been used to determine their charge carrier mobilities. researchgate.net

In a broader context, the charge transport in imidazole-based materials has been investigated using techniques like impedance spectroscopy. researchgate.net These studies reveal that the conduction mechanism can be complex, often showing Ohmic behavior at low voltages and space-charge limited conduction (SCLC) at higher voltages. researchgate.net The charge carrier concentration and mobility can be determined from these measurements. researchgate.net First-principles density functional theory (DFT) calculations are also a powerful tool to analyze the correlation between the crystal structure and charge transport properties of organic semiconductors containing heterocyclic moieties. nih.gov

Table 1: Charge Transport Properties of Selected Imidazole/Benzimidazole Derivatives

Compound/Device StructureConduction MechanismKey FindingsReference
ITO/2-(1-butyl-4,5-diphenylimidazol-2-yl)phenol/AlOhmic (low voltage), SCLC (high voltage)Electrical parameters obtained from I-V characteristics. researchgate.net
ITO/2-(1-(4-(dimethylamino)phenyl)-4,5-diphenylimidazol-2-yl)phenol/AlOhmic (low voltage), SCLC (high voltage)Charge carrier concentration and mobility determined from impedance spectroscopy. researchgate.net
1-phenyl-1H-benzo[d]imidazole derivativesBipolar charge transportHole and electron mobilities measured by TOF. Performance in OLEDs is strongly influenced by charge transport. researchgate.net

This table is generated based on data for imidazole and benzimidazole derivatives as a proxy for the potential characteristics of 1H-Cycloocta[e]benzimidazole(9CI).

Catalytic Applications of 1H-Cycloocta[e]benzimidazole(9CI) and its Derivatives

The benzimidazole scaffold has proven to be a versatile platform for the development of various types of catalysts. nih.gov

Organocatalysis Utilizing 1H-Cycloocta[e]benzimidazole(9CI) Scaffolds

Benzimidazole derivatives have been successfully employed as organocatalysts in asymmetric synthesis. For instance, chiral trans-cyclohexanediamine-benzimidazole derivatives have been used as bifunctional organocatalysts for the asymmetric electrophilic amination of unprotected 3-substituted oxindoles, yielding products with good to excellent enantioselectivities. Imidazole itself is recognized for its versatility in organocatalysis, facilitating various organic transformations. nih.gov The development of one-pot, multicomponent reactions using organocatalysts like triethylamine (B128534) has led to the efficient and environmentally friendly synthesis of fused 1,2,3-triazole-benzimidazole scaffolds. chemmethod.com

Role of 1H-Cycloocta[e]benzimidazole(9CI) in Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials with high surface areas and tunable properties, making them excellent candidates for heterogeneous catalysis. chemmethod.com The incorporation of benzimidazole-based ligands into MOFs has led to the development of highly efficient and reusable catalysts for various organic reactions. rsc.orgresearchgate.net

For example, the MOF NH2-MIL-125(Ti) has been used as a heterogeneous catalyst for the synthesis of benzimidazole and benzothiazole (B30560) derivatives through an oxidant-free oxidative cyclization pathway. researchgate.netnih.gov The reaction is initiated by the adsorption of the substrate onto the electron-deficient Ti⁴⁺ sites within the MOF. researchgate.net Another example is MIL-53(Fe), which has been shown to be a highly efficient and reusable catalyst for the synthesis of 2-aryl-1H-benzimidazole derivatives from o-phenylenediamines and aldehydes under solvent-free conditions. chemmethod.comrsc.org This method offers good to excellent yields and the catalyst can be easily recovered and reused multiple times without significant loss of activity. chemmethod.comrsc.org

Furthermore, MOFs can be functionalized with metal N-heterocyclic carbene (M-NHC) complexes, where the NHC ligand is derived from a benzimidazole scaffold. These M-NHC-functionalized MOFs have demonstrated excellent catalytic activity and stability in reactions such as Suzuki-Miyaura coupling and transfer hydrogenation.

Table 2: Catalytic Activity of Benzimidazole-related MOFs

CatalystReactionKey FeaturesReference
NH2-MIL-125(Ti)Synthesis of benzimidazoles and benzothiazolesHeterogeneous, oxidant-free, reusable catalyst. researchgate.netnih.gov
MIL-53(Fe)Synthesis of 2-aryl-1H-benzimidazolesHeterogeneous, reusable, solvent-free conditions, good to excellent yields. chemmethod.comrsc.org
M-NHC-MIL-101 (M=Pd, Ir)Suzuki-Miyaura coupling, transfer hydrogenationCovalently linked single-site catalysts, excellent activity and stability.

This table summarizes the catalytic applications of MOFs containing benzimidazole-based components, providing insight into the potential catalytic roles of materials derived from 1H-Cycloocta[e]benzimidazole(9CI).

Sensing Applications of 1H-Cycloocta[e]benzimidazole(9CI) for Environmental or Chemical Analytes

The unique photophysical properties of certain benzimidazole derivatives make them suitable for use in chemical sensors. As mentioned earlier, Cyclo chemmethod.combenzimidazole acts as a "turn-on" fluorescent sensor for anions. rsc.org The binding of an anion disrupts the non-radiative decay pathway of the photoexcited state, resulting in a dramatic increase in fluorescence intensity. This mechanism provides a basis for the development of highly sensitive and selective anion sensors.

While specific studies on the sensing applications of 1H-Cycloocta[e]benzimidazole(9CI) are not available, the broader class of benzimidazole derivatives shows significant promise in the field of chemical sensing due to their tunable electronic and photophysical properties.

Based on a comprehensive search of available scientific literature, there is no information on the applications of the specific chemical compound 1H-Cycloocta[e]benzimidazole(9CI) in the fields of materials science and catalysis, specifically concerning its incorporation into advanced polymer and supramolecular materials.

Therefore, it is not possible to generate an article on the "" as requested, due to the absence of published research on this topic.

Challenges and Future Directions in 1h Cycloocta E Benzimidazole 9ci Research

Addressing Synthetic Scalability and Efficiency for 1H-Cycloocta[e]benzimidazole(9CI)

The broader class of benzimidazoles, to which 1H-Cycloocta[e]benzimidazole(9CI) belongs, has seen numerous synthetic methodologies developed over the years. scispace.comresearchgate.net A common and traditional approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often requiring harsh conditions such as strong acids and high temperatures. scispace.comnih.gov Another prevalent method is the condensation of o-phenylenediamines with aldehydes. nih.govbeilstein-journals.org

Modern advancements have aimed to improve the efficiency and environmental friendliness of these syntheses. The use of catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), lanthanum chloride, and various nanoparticles has shown promise in promoting these reactions under milder conditions and in shorter timeframes. nih.govbeilstein-journals.orgmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often leading to higher yields. scispace.comnih.govmdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with excellent yields (86-99%) in just 5-10 minutes using microwave irradiation. mdpi.com

Despite these advancements, challenges in the scalability of these methods for the specific synthesis of 1H-Cycloocta[e]benzimidazole(9CI) likely remain. The fusion of the eight-membered cyclooctane (B165968) ring introduces steric and conformational complexities that may hinder reaction efficiency and yield. Future research should focus on adapting these modern synthetic strategies to address the unique structural demands of 1H-Cycloocta[e]benzimidazole(9CI), aiming for scalable, cost-effective, and environmentally benign production methods.

Below is a table summarizing various synthetic methods for benzimidazole (B57391) derivatives, which could be foundational for developing scalable syntheses of 1H-Cycloocta[e]benzimidazole(9CI).

MethodReagentsConditionsYieldReference
Phillips-Ladenburg Reactiono-phenylenediamines, carboxylic acidsStrong acids, high temperaturesVariable scispace.comresearchgate.net
Weidenhagen Reactiono-phenylenediamines, aldehydes/ketonesHigh temperaturesVariable researchgate.net
Catalytic Condensationo-phenylenediamine (B120857), aldehydesEr(OTf)3, water, 80°C75-95% beilstein-journals.org
Catalytic Condensationo-phenylenediamine, aldehydesLaCl3, acetonitrile, room temp85-95% nih.gov
Microwave-Assisted SynthesisN-phenyl-o-phenylenediamine, benzaldehydeEr(OTf)3 (1 mol%), solvent-free>96% mdpi.com
Nanoparticle Catalysiso-phenylenediamine, aldehydesZnO nanoparticlesHigh mdpi.comresearchgate.net

Exploration of Unprecedented Reactivity and Transformation Pathways for 1H-Cycloocta[e]benzimidazole(9CI)

The reactivity of the benzimidazole core is well-documented, with the nitrogen atoms playing a crucial role in its chemical behavior. The imidazole (B134444) ring's electronic density is influenced by the fused benzene (B151609) ring, which acts as an electron-withdrawing group. nih.gov This electronic feature is fundamental to the various chemical interactions and biological activities observed in benzimidazole derivatives. nih.govnih.gov

The primary reaction pathways for the formation of the benzimidazole scaffold often involve the condensation of an α-dicarbonyl compound with ammonia (B1221849) and an aldehyde, a process known as the Radziszewski reaction. researchgate.net Transformations of the benzimidazole ring system are also of significant interest, with substitutions at the N-1 and C-2 positions being common strategies to create diverse derivatives with a wide range of pharmacological activities. researchgate.net

For 1H-Cycloocta[e]benzimidazole(9CI), the fused cyclooctane ring is expected to introduce unique reactivity and transformation pathways that have yet to be explored. The conformational flexibility of the eight-membered ring could influence the accessibility and reactivity of the benzimidazole core. Furthermore, the aliphatic nature of the cyclooctane ring provides sites for functionalization that are not present in simpler benzimidazole systems. Future research should investigate the electrophilic and nucleophilic substitution reactions of 1H-Cycloocta[e]benzimidazole(9CI), as well as cycloaddition and ring-opening reactions, to uncover novel chemical transformations.

Development of Predictive Computational Models for 1H-Cycloocta[e]benzimidazole(9CI) Behavior

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. For benzimidazole derivatives, computational methods such as Density Functional Theory (DFT) have been employed to study their electronic properties, molecular orbitals (HOMO and LUMO), and to predict their spectroscopic behavior. nih.gov These theoretical calculations can provide a deeper understanding of the structure-activity relationships that govern the biological and material properties of these compounds. nih.gov

The development of predictive computational models for 1H-Cycloocta[e]benzimidazole(9CI) is a critical area for future research. Such models could predict the conformational preferences of the cyclooctane ring and their influence on the electronic structure of the benzimidazole core. Furthermore, these models could be used to simulate the interactions of 1H-Cycloocta[e]benzimidazole(9CI) with biological targets or within functional materials, thereby guiding the design of new derivatives with enhanced properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can also be performed to predict the pharmacokinetic profiles of new derivatives, accelerating the drug discovery process. nih.gov

The following table highlights key computational parameters that are often investigated for benzimidazole derivatives and would be crucial for understanding 1H-Cycloocta[e]benzimidazole(9CI).

Computational MethodProperties InvestigatedSignificanceReference
Density Functional Theory (DFT)Optimized molecular geometry, bond lengths, bond anglesCorrelates with experimental structural data nih.gov
Frontier Molecular Orbitals (HOMO-LUMO)Energy gap, electron distributionPredicts chemical reactivity and electronic transitions nih.gov
Molecular Electrostatic Potential (MEP)Electron density distribution, reactive sitesIdentifies sites for electrophilic and nucleophilic attack nih.gov
Natural Bond Orbital (NBO) AnalysisStabilization energies, charge transfer interactionsElucidates intramolecular electronic interactions nih.gov
Molecular Dynamics (MD) SimulationsConformational changes, binding interactionsSimulates behavior in biological or material systems nih.gov

Integration of 1H-Cycloocta[e]benzimidazole(9CI) into Next-Generation Functional Materials

Benzimidazole derivatives have shown significant potential for application in functional materials. Their inherent UV-filtering properties have led to their use in sunscreens and other photoprotective applications. nih.gov The structural similarity of the benzimidazole nucleus to purine (B94841) bases also makes it an attractive scaffold for creating molecules that can interact with DNA and RNA, suggesting potential applications in biotechnology and materials science. researchgate.net

The integration of 1H-Cycloocta[e]benzimidazole(9CI) into next-generation functional materials represents a promising avenue for future research. The unique combination of a rigid aromatic benzimidazole core and a flexible aliphatic cyclooctane ring could lead to materials with novel properties. For example, polymers incorporating the 1H-Cycloocta[e]benzimidazole(9CI) moiety could exhibit interesting thermal, mechanical, or photophysical properties. The potential for this compound to act as a ligand for metal complexes also opens up possibilities for the development of new catalysts, sensors, or luminescent materials.

Emerging Interdisciplinary Research Opportunities in 1H-Cycloocta[e]benzimidazole(9CI) Chemistry

The versatile nature of the benzimidazole scaffold has led to its exploration in a wide range of scientific disciplines. In medicinal chemistry, benzimidazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.govnih.gov This is due in part to the ability of the benzimidazole ring system to mimic natural biomolecules and interact with various enzymes and receptors. nih.gov

The unique structure of 1H-Cycloocta[e]benzimidazole(9CI) presents numerous opportunities for interdisciplinary research. In medicinal chemistry, the lipophilic cyclooctane ring could enhance the membrane permeability and bioavailability of benzimidazole-based drugs. In materials science, the conformational flexibility of the cyclooctane ring could be exploited to create "smart" materials that respond to external stimuli. Furthermore, the potential for this compound to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting building block for supramolecular chemistry and crystal engineering. nih.gov The exploration of these interdisciplinary avenues will be crucial for unlocking the full scientific and technological potential of 1H-Cycloocta[e]benzimidazole(9CI).

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1H-Cycloocta[e]benzimidazole(9CI), and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions. For example, benzimidazole derivatives are often synthesized via condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . For fused-ring systems like 1H-Cycloocta[e]benzimidazole, annulation strategies using transition-metal catalysis (e.g., palladium-mediated cyclization) may be required. Purity validation should employ HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity and absence of byproducts. Mass spectrometry (HRMS or ESI-MS) can corroborate molecular weight .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR resolve regiochemistry and confirm fused-ring topology .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The fused cycloocta ring may introduce conformational flexibility, requiring high-resolution data (<1.0 Å) to resolve disorder .
  • IR Spectroscopy : Validate functional groups (e.g., NH stretches in benzimidazole core at ~3400 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of 1H-Cycloocta[e]benzimidazole(9CI), and how are they determined experimentally?

  • Methodological Answer :

  • logP : Measure via shake-flask method or reverse-phase HPLC (compared to standards like n-octanol/water partitioning) .
  • Solubility : Use UV-Vis spectroscopy or nephelometry in buffers (pH 1–7.4) to assess bioavailability. The fused cycloocta ring may reduce aqueous solubility compared to planar benzimidazoles .

Advanced Research Questions

Q. How does the fused cycloocta ring influence binding selectivity to G-quadruplex DNA structures compared to non-fused benzimidazoles?

  • Methodological Answer :

  • Mechanistic Insight : The extended π-system and conformational flexibility of the cycloocta ring enhance stacking interactions with G-quadruplex grooves, as shown in studies of similar 9CI derivatives .
  • Experimental Design :
  • Surface Plasmon Resonance (SPR) : Compare affinity (KD) for c-MYC Pu22 G-quadruplex vs. duplex DNA.
  • Fluorescence Titration : Monitor intensity changes upon binding (e.g., thioflavin T displacement) .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations quantify stacking energetics .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, bacterial strains, dosage). For example, discrepancies in IC50 values may arise from differences in cell permeability (logP) or metabolic stability .
  • Orthogonal Assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) and anticancer effects via apoptosis markers (Annexin V/PI staining) .
  • Structure-Activity Relationship (SAR) : Use QSRR models (e.g., MLR with descriptors like PSA, H-bond donors) to isolate structural drivers of activity .

Q. What computational strategies predict the pharmacokinetic profile of 1H-Cycloocta[e]benzimidazole(9CI), and what are their limitations?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F), BBB permeability, and CYP450 inhibition. Limitations include underestimation of cycloocta ring effects on volume of distribution .
  • QSPR Models : Train models with descriptors (e.g., molecular weight, topological polar surface area) from benzimidazole derivatives. Validate against in vivo data .

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